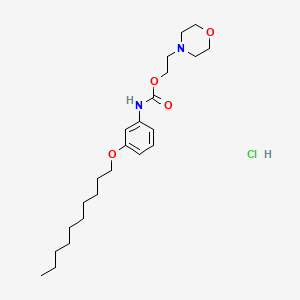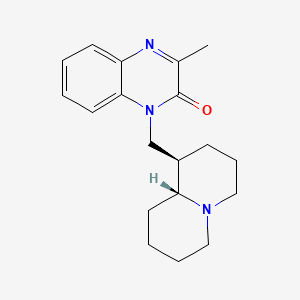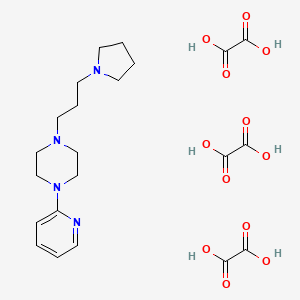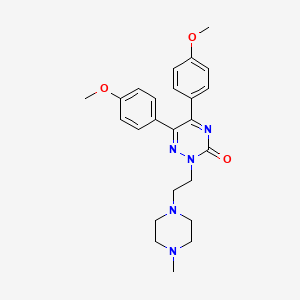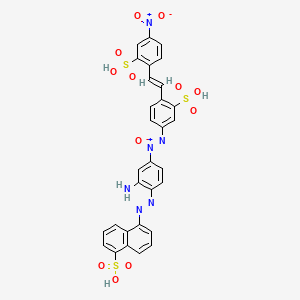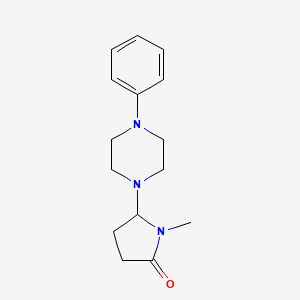
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled by the choice of ester groups or inexpensive additives such as HOAc or KOAc . Another method involves the intramolecular direct arylation of imidazole derivatives via double C–H bond activation, which is catalyzed by rhodium .
Industrial Production Methods
the use of metal reagents and catalysts, such as rhodium and palladium, is common in the synthesis of similar heterocyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as anticancer, antimicrobial, and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities.
Benzimidazo[2,1-a]isoquinoline: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
2-(3,4-Dichlorophenyl)imidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which can enhance its biological activity and selectivity .
Propriétés
Numéro CAS |
61001-12-5 |
|---|---|
Formule moléculaire |
C17H10Cl2N2 |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H10Cl2N2/c18-14-6-5-12(9-15(14)19)16-10-21-8-7-11-3-1-2-4-13(11)17(21)20-16/h1-10H |
Clé InChI |
DVLKIVMSPQCCLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
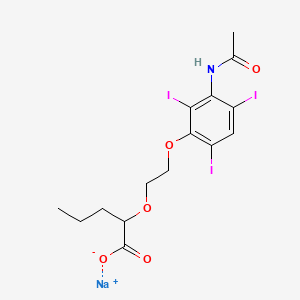

![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
